molecular formula C3H7Cl2NO2 B555686 beta-Chloro-D-alanine hydrochloride CAS No. 51887-88-8

beta-Chloro-D-alanine hydrochloride

Cat. No.: B555686
CAS No.: 51887-88-8
M. Wt: 160 g/mol
InChI Key: IENJPSDBNBGIEL-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Chloro-D-alanine hydrochloride is a chiral amino acid derivative with a chlorine atom attached to the third carbon of the propanoic acid chain

Mechanism of Action

Target of Action

Beta-Chloro-D-alanine hydrochloride primarily targets alanine racemase (EC 5.1.1.1) . This enzyme is crucial for bacterial cell wall synthesis, as it catalyzes the conversion of L-alanine to D-alanine . D-alanine is a key component of the peptidoglycan layer in bacterial cell walls .

Mode of Action

This compound interacts with its target, alanine racemase, by inactivating it . This inactivation prevents the conversion of L-alanine to D-alanine, disrupting the synthesis of the bacterial cell wall . The compound’s inhibition of growth is completely prevented by either D-alanine or D-alanyl-D-alanine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting alanine racemase, the compound disrupts the production of D-alanine, a critical component of the peptidoglycan layer in bacterial cell walls . This disruption leads to a weakened cell wall and inhibits bacterial growth .

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed and distributed in the body

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the peptidoglycan biosynthesis pathway, the compound weakens the bacterial cell wall, leading to inhibited growth of bacteria such as Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the presence of D-alanine or D-alanyl-D-alanine in the environment, which can prevent its inhibitory effects

Biochemical Analysis

Biochemical Properties

Beta-Chloro-D-alanine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted by the enzyme D-cysteine desulfhydrase (stDCyD) from Salmonella typhimurium into its corresponding α-ketoacid . This interaction results in the generation of byproducts such as hydrochloric acid (HCl), ammonium (NH4+), and pyruvate .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating intracellular pH levels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a substrate for the enzyme stDCyD, leading to the production of hydrochloric acid, which can acidify the intracellular environment .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with the enzyme stDCyD, leading to the production of α-ketoacid, hydrochloric acid, ammonium, and pyruvate . This interaction can influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Chloro-D-alanine hydrochloride typically involves the chlorination of (S)-2-Aminopropanoic acid. One common method is the reaction of (S)-2-Aminopropanoic acid with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

beta-Chloro-D-alanine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation and Reduction: The amino and carboxyl groups can participate in oxidation and reduction reactions, respectively.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination.

    Hydroxide Ions (OH⁻): Used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.

Major Products Formed

    Substitution Products: Various derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the amino and carboxyl groups.

    Reduction Products: Reduced forms of the carboxyl group.

Scientific Research Applications

beta-Chloro-D-alanine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminopropanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    ®-2-Amino-3-chloropropanoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    3-Chloropropanoic acid: Lacks the amino group, making it less versatile in biochemical applications.

Uniqueness

beta-Chloro-D-alanine hydrochloride is unique due to its combination of a chiral center and a chlorine atom, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-chloropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENJPSDBNBGIEL-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474817
Record name 3-Chloro-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51887-88-8
Record name 3-Chloro-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Chloro-D-alanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Chloro-D-alanine hydrochloride
Reactant of Route 2
beta-Chloro-D-alanine hydrochloride
Reactant of Route 3
beta-Chloro-D-alanine hydrochloride
Reactant of Route 4
Reactant of Route 4
beta-Chloro-D-alanine hydrochloride
Reactant of Route 5
beta-Chloro-D-alanine hydrochloride
Reactant of Route 6
Reactant of Route 6
beta-Chloro-D-alanine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.